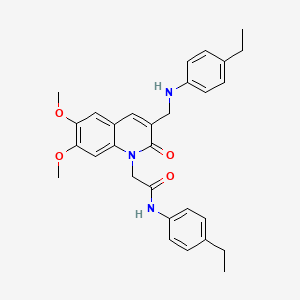

![molecular formula C14H17N3OS B2487205 3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 165066-43-3](/img/structure/B2487205.png)

3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of this compound and related structures typically involves the reaction of 2-thioxo-1,2-dihydro-pyridine-3-carbonitriles with chloroacetamides or similar reagents. These processes have been explored to evaluate the biological activities of the compounds and as precursors for further chemical modifications (Wagner et al., 1990). Additionally, the development of antimycobacterial compounds from this chemical framework indicates its significance in therapeutic research (Nallangi et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thieno[3,2-e]pyridine moiety, integral to their potential biological activities. Stereochemical aspects, such as the configuration of substituents on the hexahydrocycloocta[b]thieno backbone, are crucial for their reactivity and interaction with biological targets. Studies on related compounds reveal the importance of the stereo structure in determining biological efficacy and reactivity (Vasilin et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of this compound encompasses its interactions with various reagents to form a plethora of heterocyclic structures. Reactions with hydrazine hydrate, chloroacetamides, and other nucleophiles lead to the formation of tricyclic and tetracyclic compounds, highlighting its versatility as a synthetic intermediate (Kostenko et al., 2008). These reactions are pivotal for the exploration of its chemical space and the discovery of new biologically active molecules.

Scientific Research Applications

Antianaphylactic Activity : Some derivatives of this compound, specifically pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazines, have shown respectable antianaphylactic activity (Wagner et al., 1993).

Anti-allergic Properties : A variety of 3-amino-thieno[2,3-b]-2-carboxamides have been synthesized and evaluated for their anti-allergic activity. Specifically, compound B/50 demonstrated significant activity in this regard (Wagner et al., 1990).

Synthetic Applications in Heterocyclic Chemistry : This compound has been used in synthesizing novel heterocyclic compounds, including pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. Such compounds are valuable as synthons for further chemical exploration (Bakhite et al., 2005).

Antiproliferative Activity : Some 3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines, related to the compound , have been identified as having antiproliferative effects, particularly against the phospholipase C enzyme. Altering certain functional groups in these compounds can result in variations in their biological activity (van Rensburg et al., 2017).

Cytotoxicity against Cancer Cell Lines : Derivatives of hexahydrocycloocta[b]thieno[3,2-e]pyridine have shown potent cytotoxicity against various human cancer cell lines. Notably, larger cycloalkyl rings fused to the pyridine ring were correlated with increased activity (Leung et al., 2016).

Antimicrobial Activity : Certain derivatives, like pyrimidinones and triazinones derived from this compound, have been tested and found to have antimicrobial activities. This underscores its potential utility in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Safety And Hazards

properties

IUPAC Name |

6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c15-11-9-7-8-5-3-1-2-4-6-10(8)17-14(9)19-12(11)13(16)18/h7H,1-6,15H2,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFPLECDADHAPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327747 | |

| Record name | 6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667201 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide | |

CAS RN |

165066-43-3 | |

| Record name | 6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-(2-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487122.png)

![N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487126.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2487128.png)

![4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid](/img/structure/B2487129.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)

![Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate](/img/structure/B2487132.png)

![Thieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B2487133.png)

![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2487134.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)

![2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2487141.png)

![2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2487144.png)